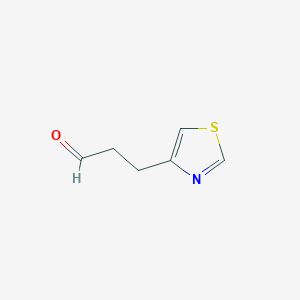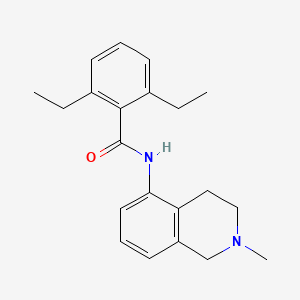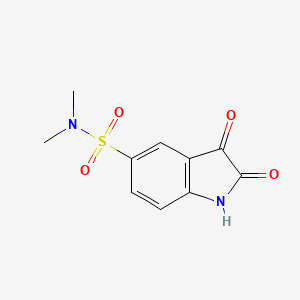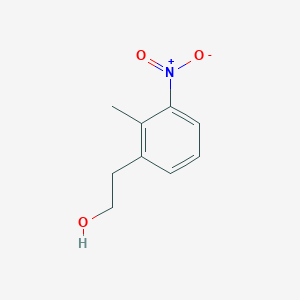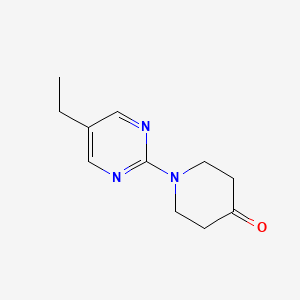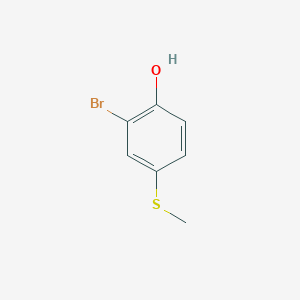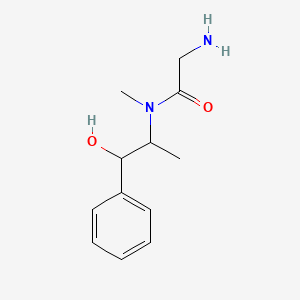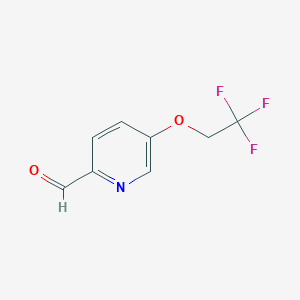
5-(2,2,2-Trifluoroethoxy)picolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,2,2-Trifluoroethoxy)picolinaldehyde is an organic compound with a unique structure that includes a pyridine ring substituted with a carboxaldehyde group and a trifluoroethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)picolinaldehyde typically involves the introduction of the trifluoroethoxy group to the pyridinecarboxaldehyde core. One common method is the nucleophilic substitution reaction where a suitable trifluoroethanol derivative reacts with 2-pyridinecarboxaldehyde under basic conditions. Catalysts such as palladium complexes or indium chloride can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis. The choice of solvents and purification methods, such as distillation or chromatography, also plays a significant role in the industrial production process .
化学反应分析
Types of Reactions
5-(2,2,2-Trifluoroethoxy)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethoxy)-
Reduction: 2-Pyridinemethanol, 5-(2,2,2-trifluoroethoxy)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-(2,2,2-Trifluoroethoxy)picolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2-Pyridinecarboxaldehyde: Lacks the trifluoroethoxy group, making it less lipophilic and potentially less bioactive.
4-Pyridinecarboxaldehyde: The carboxaldehyde group is positioned differently, affecting its reactivity and applications.
2-Quinolinecarboxaldehyde: Contains a quinoline ring instead of a pyridine ring, leading to different chemical properties and uses.
Uniqueness
5-(2,2,2-Trifluoroethoxy)picolinaldehyde is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
5-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-4H,5H2 |
InChI 键 |
NLVNIOMRNWSCRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1OCC(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


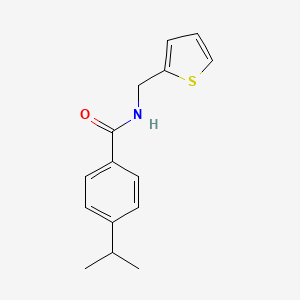
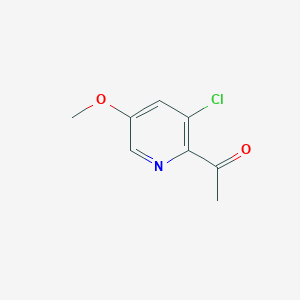
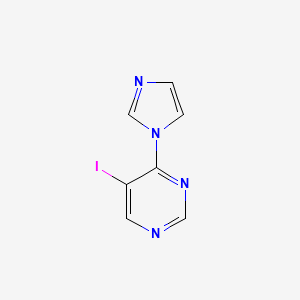
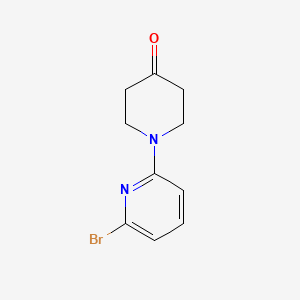
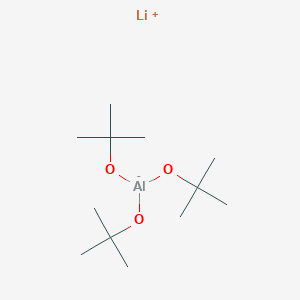
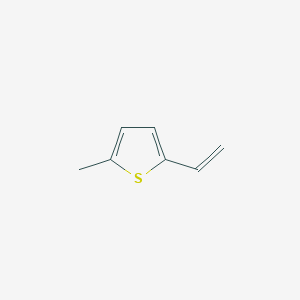
![2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8794009.png)
